molecular formula C22H18O11 B11933484 cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate

cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate

Cat. No.: B11933484
M. Wt: 458.4 g/mol
InChI Key: WMBWREPUVVBILR-RXVVDRJESA-N
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Description

cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate is a complex organic compound known for its significant biological activities. It is a type of flavonoid, specifically a gallocatechin gallate derivative, which is commonly found in green tea. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate typically involves the esterification of gallocatechin with gallic acid. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as green tea leaves, followed by purification processes like chromatography. The extraction process may involve solvents like ethanol or methanol to isolate the desired compound .

Mechanism of Action

The mechanism of action of cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets:

Properties

Molecular Formula

C22H18O11

Molecular Weight

458.4 g/mol

IUPAC Name

[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m0/s1

InChI Key

WMBWREPUVVBILR-RXVVDRJESA-N

Isomeric SMILES

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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